2-(4-chlorophenyl)-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide
Description
This compound features a 4-chlorophenylacetamide core linked via a sulfonylethyl group to a piperazine ring substituted with a 4-methoxyphenyl moiety. The sulfonyl group may improve solubility and metabolic stability compared to non-sulfonylated analogs .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O4S/c1-29-20-8-6-19(7-9-20)24-11-13-25(14-12-24)30(27,28)15-10-23-21(26)16-17-2-4-18(22)5-3-17/h2-9H,10-16H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQKHYKLWAVACL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the realm of pharmacology. This article reviews its biological activity, focusing on its interactions with various biological targets, synthesis methods, and relevant case studies.
Chemical Structure
The IUPAC name for this compound indicates a complex structure featuring a chlorophenyl group, a piperazine moiety, and an acetamide functional group. The structural formula can be represented as follows:
- Chemical Formula : C_{22}H_{26}ClN_{3}O_{3}S
- Molecular Weight : 445.97 g/mol
Biological Activity Overview
This compound exhibits several biological activities, primarily through its interaction with neurotransmitter receptors and potential anti-cancer properties. Key areas of focus include:
- Dopamine Receptor Affinity : Similar compounds have shown high affinity for dopamine D4 receptors, with some derivatives exhibiting IC50 values as low as 0.057 nM, indicating potent activity against these targets .
- Anticancer Potential : Piperazine derivatives have been studied for their anticancer properties, with some showing significant cytotoxic effects against various cancer cell lines .
The biological activity of this compound is believed to stem from its ability to modulate neurotransmitter systems and inhibit specific enzymes. This can lead to:
- Dopaminergic Modulation : By acting on dopamine receptors, the compound may influence pathways involved in mood regulation and psychotic disorders.
- Enzyme Inhibition : Compounds with similar structures have been noted for their ability to inhibit acetylcholinesterase (AChE), which could be beneficial in treating neurodegenerative diseases .
Case Study 1: Dopamine D4 Receptor Binding
A study involving a series of piperazine derivatives demonstrated that modifications to the piperazine ring significantly affected binding affinity to dopamine D4 receptors. The compound showed promising results, suggesting that structural variations can enhance receptor selectivity and potency .
| Compound | IC50 (nM) | Selectivity Ratio (D4/D2) |
|---|---|---|
| Compound A | 0.057 | >10,000 |
| Compound B | 7.8 | 500 |
Case Study 2: Anticancer Activity
Research indicated that derivatives of this class exhibited cytotoxic effects against human cancer cell lines. For instance, one study reported IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cells .
| Cell Line | IC50 (μM) |
|---|---|
| HCT-116 (Colon) | 6.2 |
| T47D (Breast) | 27.3 |
Synthesis Methods
The synthesis of this compound typically involves several steps including:
- Formation of the Piperazine Ring : Starting from an appropriate amine precursor.
- Sulfonylation : Introducing the sulfonyl group using sulfonyl chloride reagents.
- Acetylation : Finalizing the structure by acetylating the amine.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
The compound shares structural motifs with several piperazine-acetamide derivatives, differing primarily in substituents on the piperazine ring, acetamide linkage, and additional functional groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations
Schiff base-containing analogs () introduce additional hydrogen-bonding capabilities, which could influence pharmacokinetics .
Acetamide Modifications :
- Replacement of the thiazol-2-yl group () with a sulfonylethyl chain in the target compound introduces a polar sulfonyl moiety, likely improving aqueous solubility but reducing membrane permeability compared to thiazole derivatives .
Biological Activity :
- Thiazole-containing analogs () demonstrated matrix metalloproteinase (MMP) inhibitory activity , suggesting the target compound’s sulfonyl group may alter substrate specificity or potency .
- Tosyl-substituted piperazines () are often explored for CNS targets due to their balanced solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
